molecular formula C14H27NO3S B6804558 N-(2-methyl-2-propan-2-ylcyclopropyl)-2-(oxan-4-yl)ethanesulfonamide

N-(2-methyl-2-propan-2-ylcyclopropyl)-2-(oxan-4-yl)ethanesulfonamide

Cat. No.: B6804558
M. Wt: 289.44 g/mol
InChI Key: XDRCMFVHXHWWJG-UHFFFAOYSA-N
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Description

N-(2-methyl-2-propan-2-ylcyclopropyl)-2-(oxan-4-yl)ethanesulfonamide is a complex organic compound that features a cyclopropyl group, an oxane ring, and a sulfonamide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(2-methyl-2-propan-2-ylcyclopropyl)-2-(oxan-4-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3S/c1-11(2)14(3)10-13(14)15-19(16,17)9-6-12-4-7-18-8-5-12/h11-13,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRCMFVHXHWWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1NS(=O)(=O)CCC2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-propan-2-ylcyclopropyl)-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through the reaction of an alkene with a carbene precursor.

    Oxane Ring Formation: The oxane ring can be synthesized via cyclization reactions involving diols or epoxides.

    Sulfonamide Formation: The final step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or oxane rings.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(2-methyl-2-propan-2-ylcyclopropyl)-2-(oxan-4-yl)ethanesulfonamide could have various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, sulfonamides can act as enzyme inhibitors by mimicking the natural substrate of the enzyme, thereby blocking its activity. The cyclopropyl and oxane rings might interact with specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylcyclopropyl)-2-(oxan-4-yl)ethanesulfonamide
  • N-(2-propan-2-ylcyclopropyl)-2-(oxan-4-yl)ethanesulfonamide

Uniqueness

The unique combination of the cyclopropyl group, oxane ring, and sulfonamide functional group in N-(2-methyl-2-propan-2-ylcyclopropyl)-2-(oxan-4-yl)ethanesulfonamide may confer distinct biological or chemical properties not found in similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

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